2-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol
Overview
Description
The compound of interest falls within a broader class of substances known for their varied biological activities and potential applications in materials science due to the presence of the 1,2,4-triazole ring. This heterocyclic moiety is significant due to its resemblance to portions of the adenine ring in DNA, contributing to its biological activity. The synthesis and study of derivatives of 1,2,4-triazole, such as 2-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol, are driven by their promising antimicrobial, antifungal, and potential anticancer properties.
Synthesis Analysis
The synthesis of 2-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol derivatives often involves multistep synthetic routes starting from 2-hydroxybenzoic acid or related phenolic precursors. Key steps may include sulfanyl substitutions and cyclization reactions to introduce the 1,2,4-triazole ring. For instance, various derivatives have been synthesized to explore their biological activities, employing techniques such as copper-catalyzed azide-alkyne cycloadditions for regioselective triazole formation (Hussain, Sharma, & Amir, 2008).
Scientific Research Applications
Antimicrobial and Antibacterial Properties
- Synthesis and Antimicrobial Activities : Compounds derived from 5-amino-2-hydroxybenzoic acid, including variations of 2-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol, have demonstrated significant antibacterial and antifungal activities, particularly against S. aureus, E. coli, and A. niger fungi (Hussain, Sharma, & Amir, 2008).
Structural and Coordination Studies
- Structural Characterization and Coordination Compounds : The structural characterization of triazole derivatives, including 2-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol, has been a focus for understanding their potential in forming coordination compounds with interesting optical and magnetic properties (Slyvka et al., 2022).
Applications in Metal Complex Formation
- Formation of Dinuclear Cobalt and Nickel Complexes : The use of triazole derivatives in synthesizing dinuclear complexes with metals like cobalt and nickel has been explored. These complexes exhibit significant urease inhibitory activities, indicating potential biomedical applications (Fang et al., 2019).
Anti-Cancer Research
- Anti-Cancer Activity with Metal Ions : Research has shown that ligands derived from triazole compounds, including those related to 2-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol, can form complexes with metals like gold and nickel, exhibiting cytotoxic effects against cancer cell lines, such as the MCF-7 breast cancer line (Ghani & Alabdali, 2022).
Pharmacological Studies
- Pharmacological Properties : The synthesis and pharmacological evaluation of triazole derivatives have revealed significant anti-inflammatory, antimicrobial, and central nervous system activities, indicating their potential in drug development (Popiołek et al., 2011).
Corrosion Inhibition
- Corrosion Inhibition Properties : Triazole derivatives, including similar structures to 2-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol, have been identified as effective corrosion inhibitors for metals like steel, particularly in acidic environments (Ansari, Quraishi, & Singh, 2014).
Antioxidant and Enzyme Inhibition Studies
- Antioxidant and Enzyme Inhibitory Activities : Research on Schiff base derivatives of triazoles has demonstrated their potential as antioxidant agents and enzyme inhibitors, indicating their applicability in various biological and pharmacological fields (Sachdeva et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(2-hydroxyphenyl)-1,2-dihydro-1,2,4-triazole-3-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c12-6-4-2-1-3-5(6)7-9-8(13)11-10-7/h1-4,12H,(H2,9,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCAJTTYNVNCKDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=S)NN2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30425181 | |
Record name | 6-(5-Sulfanylidene-1,2,4-triazolidin-3-ylidene)cyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30425181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol | |
CAS RN |
37536-29-1 | |
Record name | 6-(5-Sulfanylidene-1,2,4-triazolidin-3-ylidene)cyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30425181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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